molecular formula C15H10Cl2N2O3S2 B2886978 Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-58-3

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2886978
CAS RN: 888409-58-3
M. Wt: 401.28
InChI Key: JHBNRXUFJNJMGU-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichlorothiophene-3-carboxylate is a similar compound . It has a molecular weight of 225.09 . The IUPAC name for this compound is ethyl 2,5-dichloro-3-thiophenecarboxylate .


Synthesis Analysis

The synthesis of similar compounds like Ethyl thiazole-2-carboxylate can be achieved from 2-(Trimethylsilyl)thiazole and Ethyl chloroformate .


Molecular Structure Analysis

The InChI code for Ethyl 2,5-dichlorothiophene-3-carboxylate is 1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2,5-dichlorothiophene-3-carboxylate is a liquid at ambient temperature . It has a density of 1.442 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate, have been studied for their potential as antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal species. For instance, certain thiophene analogues demonstrated potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) in the micromolar range .

Antioxidant Properties

These thiophene derivatives also exhibit significant antioxidant activities. The ability to scavenge free radicals makes them valuable in research aimed at combating oxidative stress-related diseases. Some compounds in this class have shown comparable or superior activity to standard antioxidants like ascorbic acid in assays such as the DPPH method .

Anticorrosion Applications

The anticorrosion properties of thiophene derivatives make them suitable for industrial applications, particularly in protecting metals from corrosion. Research has indicated that certain synthesized thiophene compounds can achieve high anticorrosion efficiency, which is measured through methods like the gravimetric method .

Anticancer Potential

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate and its derivatives have been evaluated for their anticancer properties. Some studies have reported effective cytotoxic activity against human cancer cell lines, such as lung cancer cells (A-549), suggesting potential use in cancer research and therapy .

Analgesic and Anti-inflammatory Effects

Thiazole derivatives are known for their analgesic and anti-inflammatory effects. These properties are highly sought after in the development of new pain relief and anti-inflammatory drugs. The structural features of thiazoles contribute to their interaction with biological targets involved in pain and inflammation pathways .

Neuroprotective Role

The neuroprotective role of thiazole derivatives is another area of interest. These compounds may contribute to the synthesis of neurotransmitters or act on neuronal pathways, offering potential therapeutic benefits for neurodegenerative diseases. The presence of a thiazole ring in Vitamin B1 (thiamine) underscores the importance of this structure in neurological function .

Safety And Hazards

The compound Ethyl 2,5-dichlorothiophene-3-carboxylate has been classified with the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P280, P305+P351+P338 .

Future Directions

As for future directions, heterocyclic compounds are of significant interest in medicinal chemistry . They are being extensively researched for their synthetic utility and potential therapeutic applications .

properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-2-22-14(21)7-3-4-9-10(5-7)23-15(18-9)19-13(20)8-6-11(16)24-12(8)17/h3-6H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBNRXUFJNJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate

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